Methyl 3-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative featuring a 3,4-dihydroquinazolin-4-one core. Key structural attributes include:
- Position 3: A 4-ethoxyphenyl substituent, contributing hydrophobicity and π-π stacking capabilities.
- Position 7: A methyl ester, enhancing lipophilicity and metabolic stability compared to carboxylic acids.
Properties
IUPAC Name |
methyl 3-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-4-31-19-8-6-18(7-9-19)27-22(28)20-10-5-17(23(29)30-3)15-21(20)25-24(27)26-13-11-16(2)12-14-26/h5-10,15-16H,4,11-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHWZDMTPVVJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCC(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The 3,4-dihydroquinazolin-4-one scaffold is constructed using a modified Niementowski reaction. Methyl 2-amino-4-bromo-3-fluorobenzoate serves as a precursor, undergoing cyclization with formamidine acetate under microwave irradiation (150°C, 30 min) to yield methyl 7-bromo-6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate. Alternative protocols employ CO₂ and 1,8-diazabicycloundec-7-ene (DBU) for cyclization, achieving yields up to 85%.
Critical Parameter :
- Solvent Choice : Dimethyl sulfoxide (DMSO) enhances reaction homogeneity, while tetrahydrofuran (THF) necessitates higher temperatures (80–100°C).
Introduction of the 4-Ethoxyphenyl Group
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling installs the 4-ethoxyphenyl group at position 3. Using methyl 7-bromo-6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate and 4-ethoxyphenylboronic acid, the reaction proceeds in a mixture of 1,4-dioxane/water (4:1) with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) at 90°C for 12 h.
Yield Optimization :
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 | 90 | 78 |
| 2 | 100 | 65 |
| 10 | 80 | 72 |
Post-coupling, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), achieving >95% purity.
Installation of the 4-Methylpiperidin-1-yl Moiety
Nucleophilic Aromatic Substitution
The 2-position chloride in intermediate 3-chloro-7-carbomethoxy-4-oxoquinazoline is displaced by 4-methylpiperidine under basic conditions. Employing K₂CO₃ (3 equiv) in DMSO at 120°C for 8 h affords the substituted product in 68% yield.
Side Reactions :
- Competitive hydrolysis of the methyl ester occurs at temperatures >130°C, necessitating strict thermal control.
- Trace amounts of N-alkylated impurities (<2%) are removed via recrystallization from ethanol/water.
Esterification and Final Modification
Methyl Ester Formation
If the carboxylic acid intermediate is generated during synthesis, esterification is achieved using trimethylsilyl diazomethane (TMSCHN₂) in methanol/tetrahydrofuran (1:1) at 0°C to room temperature. Quantitative conversion is observed within 2 h.
Alternative Route :
Direct use of methyl anthranilate derivatives in the Niementowski reaction circumvents additional esterification steps.
Impurity Profiling and Control
Halogen Scrambling
During chlorination steps using N-chlorosuccinimide (NCS), halogen exchange generates 4,5-dichloro and 4,5-dibromo impurities (Figure 2). These species are controlled to <0.1% via:
Byproduct Purging
Centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water (5:5:4:1) system effectively removes residual piperidine and arylboronic acid impurities.
Scale-Up and Process Optimization
A pilot-scale synthesis (500 g) demonstrated the viability of the following streamlined process:
- Cyclization : 92% yield using CO₂/DBU in THF.
- Suzuki Coupling : 78% yield with Pd(OAc)₂/XPhos.
- Piperidine Substitution : 70% yield in DMSO/K₂CO₃.
- Final Crystallization : Ethyl acetate/n-heptane (1:5) affords Compound X in 99.5% HPLC purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: 4-oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid (33)
Key Differences :
- Position 7 : A carboxylic acid instead of a methyl ester, lowering cell permeability due to ionization at physiological pH.
- Activity : The trifluoromethyl group may enhance target affinity in hydrophobic enzyme pockets, but the thioether linkage could reduce metabolic stability compared to the piperidinyl group .
| Property | Target Compound | Compound 33 |
|---|---|---|
| Substituent (Position 2) | 4-Methylpiperidin-1-yl | (4-Trifluoromethylbenzyl)thio |
| Substituent (Position 7) | Methyl ester | Carboxylic acid |
| Calculated logP* | ~3.5 (estimated) | ~4.2 (higher due to CF3) |
| Solubility (PBS, pH 7.4) | Moderate (ester neutrality) | Low (ionized carboxylic acid) |
*Estimated via fragment-based methods.
Quinolinium Iodide Derivatives (I7–I10)
Structural Contrasts :
- Core Structure: Quinolinium salts (positively charged) vs. neutral dihydroquinazoline.
- Substituents : I7–I10 feature styryl, benzothiazolylidene, or indolyl groups, differing from the target’s ethoxyphenyl and piperidinyl moieties.
- Applications: Quinolinium derivatives (e.g., I8) are often used as fluorescent probes or antimicrobials, whereas the target compound’s ester and piperidine groups suggest enzyme inhibition (e.g., sEH) .
| Property | Target Compound | I8 (Example) |
|---|---|---|
| Core Charge | Neutral | Positively charged (iodide) |
| Key Substituent | 4-Ethoxyphenyl | 4-Fluorostyryl |
| Likely Solubility | Moderate in organic solvents | High in polar solvents (ionic) |
3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one
Comparison Highlights :
- Position 3: 2-Ethylphenyl (non-polar) vs. 4-ethoxyphenyl (polar ether). The latter improves water solubility via ether oxygen hydrogen bonding.
- Position 2: Methyl group vs. 4-methylpiperidinyl.
| Property | Target Compound | Ethylphenyl Analog |
|---|---|---|
| Position 3 Substituent | 4-Ethoxyphenyl (polar) | 2-Ethylphenyl (non-polar) |
| Position 2 Substituent | 4-Methylpiperidin-1-yl | Methyl |
| Metabolic Stability | Higher (ester vs. methyl) | Lower (simpler substituent) |
Research Findings and Implications
- Enzyme Inhibition : The quinazoline core in the target compound aligns with sEH inhibitors (e.g., compound 33), but its methyl ester and piperidinyl groups may improve oral bioavailability compared to carboxylic acid derivatives .
- Synthetic Feasibility : Analogous to compound 33’s synthesis (95% yield via benzyl bromide coupling), the target compound’s methyl ester could be derived via esterification under mild conditions .
- Thermal Stability : The decomposition temperature of compound 33 (273°C) suggests the target compound’s ester may lower melting points, aiding formulation .
Biological Activity
Methyl 3-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a quinazoline backbone, which is known for its diverse pharmacological activities. The structural formula is represented as follows:
This compound contains an ethoxyphenyl group and a piperidine moiety, contributing to its unique properties and biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).
Table 1: IC50 Values Against Various Cancer Cell Lines
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 5.70 - 8.10 |
| This compound | HCT116 | 2.90 - 6.40 |
| Doxorubicin | MCF-7 | 5.6 ± 0.30 |
| Erlotinib | MCF-7 | 4.3 ± 0.1 |
The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents such as doxorubicin and erlotinib .
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, preventing their progression through the cell cycle .
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with the compound increases early and late apoptotic cell populations significantly compared to controls .
- Targeting Kinases : Quinazoline derivatives often act as inhibitors of key kinases involved in cancer progression, such as EGFR and VEGFR .
Case Studies
In a notable study involving the evaluation of various quinazoline derivatives, this compound was highlighted for its potent activity against both MCF-7 and HCT116 cell lines. The study utilized a series of assays to determine cytotoxicity and apoptosis induction, confirming the compound's therapeutic potential .
Q & A
Q. What synthetic methodologies are recommended for preparing this quinazoline derivative?
The compound can be synthesized via palladium-catalyzed reductive cyclization reactions using nitroarenes and formic acid derivatives as CO surrogates. Key steps include nitro group reduction, cyclization, and functionalization of the quinazoline core. Reaction optimization (e.g., catalyst loading, solvent selection) is critical to achieving high yields. For example, palladium catalysts with ligands such as Xantphos have shown efficacy in similar heterocyclic syntheses . X-ray crystallography (as demonstrated in analogous compounds) should be employed to confirm regioselectivity and stereochemistry .
Q. What safety protocols are essential during experimental handling?
Researchers must wear PPE (gloves, lab coats, goggles) and work in a fume hood. Waste containing thiol or piperidine derivatives should be segregated and treated by certified waste management services to avoid environmental contamination. These protocols align with guidelines for structurally related quinazoline compounds with reactive functional groups .
Q. How can spectroscopic techniques validate the compound’s structure?
Use a combination of:
- NMR : Analyze aromatic proton signals in the quinazoline ring (δ 7.0–8.5 ppm) and ethoxyphenyl substituents (δ 1.3–1.5 ppm for CH₃CH₂O).
- HRMS : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error.
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and piperidine N-H bending (~1550 cm⁻¹). Cross-validate with single-crystal X-ray diffraction for absolute configuration, as shown in structurally similar pyrrolopyrimidine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Systematic modification of substituents is key:
- Piperidine moiety : Replace 4-methylpiperidin-1-yl with smaller (e.g., pyrrolidine) or bulkier (e.g., cyclohexyl) groups to assess steric effects on target binding.
- Ethoxyphenyl group : Compare with methoxy, fluoro, or chloro derivatives to evaluate electronic impacts.
- Quinazoline core : Introduce electron-withdrawing groups (e.g., nitro) at position 6 to modulate reactivity.
| Modified Substituent | Observed Activity Trend | Reference |
|---|---|---|
| 4-Fluorophenyl | Enhanced kinase inhibition | |
| Piperazine derivatives | Improved solubility |
Q. What strategies resolve contradictions in reaction yield data?
Contradictions often arise from:
- Catalyst deactivation : Monitor catalyst turnover via ICP-MS.
- Side reactions : Use LC-MS to detect intermediates (e.g., dimerization products).
- pH sensitivity : Optimize buffering agents (e.g., triethylamine for basic conditions). For example, yields in palladium-catalyzed reactions can vary by >20% depending on CO surrogate purity .
Q. How can computational methods predict pharmacokinetic properties?
Perform in silico modeling using:
- Molecular docking : Assess binding affinity to targets like kinases or GPCRs (e.g., AutoDock Vina).
- ADMET prediction : Use SwissADME to evaluate logP (target <5), CYP450 inhibition, and BBB permeability.
- DFT calculations : Analyze electron density maps to identify reactive sites for derivatization. PubChem-derived data for analogous quinazolines provide baseline ADMET profiles .
Q. What mechanistic insights explain its biological activity?
The 4-oxo-3,4-dihydroquinazoline core likely inhibits enzymes (e.g., tyrosine kinases) via competitive binding to ATP pockets. Piperidine and ethoxyphenyl groups enhance hydrophobic interactions with catalytic domains. Validate using:
- Enzyme assays : Measure IC₅₀ against purified kinases.
- Cellular uptake studies : Use fluorescent analogs to track intracellular localization.
- Kinetic analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots.
Methodological Guidelines
- Data Reproducibility : Document reaction parameters (temperature, solvent purity, stirring rate) in detail.
- Contradiction Resolution : Cross-check spectral data with synthetic intermediates to identify impurities.
- Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
